molecular formula C16H22FN3O2 B2731885 N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953223-86-4

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2731885
CAS No.: 953223-86-4
M. Wt: 307.369
InChI Key: ZUWOFUFHLJIOLK-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-((1-Methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 4-fluorobenzyl group, which introduces electron-withdrawing properties and enhances metabolic stability due to fluorine’s resistance to oxidation.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOFUFHLJIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidinyl group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

Oxalamides exhibit diverse biological activities depending on their substituents. Key comparisons include:

Antiviral Oxalamides
  • Compound 13 (): Structure: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. Features: Thiazole ring (enhances binding to viral proteins), 4-chlorophenyl (hydrophobic interactions), and acetylated piperidine (reduced basicity). Activity: Anti-HIV entry inhibitor with moderate yield (36%) and 90% purity .
  • BNM-III-170 (): Structure: Contains a guanidinomethyl-inden group linked to oxalamide. Activity: CD4-mimetic HIV inhibitor with enhanced solubility due to trifluoroacetate salt formulation . Comparison: The target compound’s fluorobenzyl group may offer similar metabolic stability but with reduced steric hindrance compared to the bulky inden group.
Antimicrobial Oxalamides
  • GMC-4 ():
    • Structure: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide.
    • Features: Isoindoline-dione (cyclic imide) and 4-fluorophenyl.
    • Activity: Antimicrobial, leveraging the electron-deficient fluorophenyl group for membrane disruption .
    • Comparison : The target compound’s methylpiperidinyl group may enhance cellular uptake compared to GMC-4’s isoindoline-dione.
Flavoring Agents
  • S336 (): Structure: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Features: Methoxy and pyridinyl groups for flavor enhancement. Safety: NOEL of 100 mg/kg/day in rats, deemed safe for food use . Comparison: The target compound’s fluorobenzyl and methylpiperidinyl groups are pharmacologically oriented, contrasting with S336’s flavor-focused substituents.

Physicochemical and Metabolic Properties

Property Target Compound Compound 13 S336
LogP Estimated ~2.5–3.5* 2.8 (calculated) 1.9 (hydrophilic substituents)
Solubility Moderate (piperidine basicity) Low (acetylated piperidine) High (methoxy/pyridinyl)
Metabolic Stability High (C-F bond stability) Moderate (thiazole oxidation) High (no amide hydrolysis)

*Estimated based on substituent contributions.

Metabolism Insights :
  • The target compound’s 4-fluorobenzyl group resists oxidative metabolism, similar to S336’s dimethoxybenzyl .
  • The methylpiperidinyl group may undergo hepatic oxidation (e.g., N-demethylation), unlike S336’s pyridinyl ethyl group, which remains stable .

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with CAS number 953223-86-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H22FN3O2
  • Molecular Weight : 307.36 g/mol
  • Structural Characteristics : The compound features a fluorobenzyl group and a piperidine moiety, which are significant for its biological interactions.
PropertyValue
Molecular FormulaC16H22FN3O2
Molecular Weight307.36 g/mol
CAS Number953223-86-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known to facilitate binding to neurotransmitter receptors, which may influence neuropharmacological pathways.

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, modulating neurotransmitter release.
  • Enzyme Inhibition : It could potentially inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
  • Cognitive Enhancement : There is evidence that it may enhance cognitive functions, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Methodology : Behavioral tests such as the forced swim test and tail suspension test were utilized.
    • Results : The compound demonstrated significant reductions in immobility time compared to control groups, indicating potential antidepressant properties.
  • Cognitive Function Enhancement :
    • Objective : To assess the impact on memory and learning.
    • Methodology : Morris water maze tests were conducted on treated rodents.
    • Results : Treated animals showed improved performance in memory tasks, suggesting cognitive-enhancing properties.
  • Safety Profile Evaluation :
    • Investigations into the safety profile revealed no significant acute toxicity at therapeutic doses, supporting its potential for further development.

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